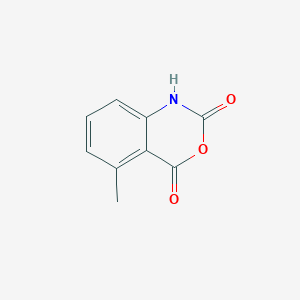

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)8(11)13-9(12)10-6/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBDXWPWJNDBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20877-81-0 | |

| Record name | 5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Abstract

This technical guide provides a comprehensive overview of the core , an important heterocyclic compound with applications in synthetic chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's identity, physical characteristics, and spectral properties. Each property is discussed in the context of its experimental determination, with an emphasis on the rationale behind the chosen methodologies. This guide serves as a practical reference for the laboratory investigation of this and similar molecules.

Introduction and Chemical Identity

This compound, also known as 5-methylisatoic anhydride, is a derivative of isatoic anhydride.[1] Isatoic anhydrides are versatile reagents in organic synthesis, serving as precursors for a wide range of heterocyclic compounds, including quinazolinones and benzodiazepines, which are scaffolds of significant pharmacological interest.[2] The introduction of a methyl group at the 5-position of the aromatic ring can subtly yet significantly influence the molecule's electronic properties, reactivity, and ultimately its biological activity. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in research and development.

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 6-methyl-1H-3,1-benzoxazine-2,4-dione | [3] |

| Synonyms | 5-Methylisatoic anhydride | [1][4] |

| CAS Number | 4692-99-3 | [1][4] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)OC2=O | [3] |

| InChI Key | IIXZSGIPOINDJO-UHFFFAOYSA-N | [3] |

Physical Properties and Their Determination

The physical state and properties such as melting point and solubility are critical parameters that influence a compound's handling, formulation, and bioavailability.

Physical State and Appearance

This compound is a solid at room temperature. The appearance of a related compound, N-methylisatoic anhydride, is described as brownish chunks or a pale yellow to yellow powder.[5][6]

Melting Point

The melting point is a crucial indicator of a compound's purity.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depression and broadening of this range.[8]

The determination of a melting point is a fundamental procedure in organic chemistry. The capillary method using a digital melting point apparatus is a standard and reliable technique.[10]

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range from the first sign of melting to the complete liquefaction is observed.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground. The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped to pack the solid into the sealed end, to a height of 1-2 mm.[8][11]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[10]

-

Measurement:

-

A rapid heating rate is initially used to determine an approximate melting point.

-

The apparatus is allowed to cool, and a fresh sample is used for a more precise measurement.

-

The heating rate is slowed to approximately 2 °C/minute as the approximate melting point is approached.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[11]

-

Causality: The slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate measurement.

Figure 1: Workflow for Melting Point Determination.

Solubility

Solubility is a key determinant of a drug candidate's absorption and distribution. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[12]

Specific quantitative solubility data for this compound in various solvents is not extensively documented. However, a qualitative assessment can be performed, and a general protocol for quantitative determination is provided below.

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[12]

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined.

Methodology:

-

System Preparation: An excess of this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, acetone).

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath for a sufficient duration (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid should be visually confirmed.[12][13]

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the solid phase by filtration or centrifugation.[14]

-

Analysis: The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve with known concentrations of the compound is used for accurate quantification.

-

Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Causality: Maintaining a constant temperature is crucial as solubility is temperature-dependent. Ensuring an excess of solid is present guarantees that the solution is saturated, which is the definition of equilibrium solubility.

Spectroscopic Properties

Spectroscopic techniques provide invaluable information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[15][16] While specific ¹H and ¹³C NMR spectra for this compound are not available in the provided search results, a general protocol for acquiring such data is outlined. For reference, the ¹H-NMR spectrum of the related N-methylisatoic anhydride is available.[17]

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the excitation of atomic nuclei with non-zero spin. The resulting spectrum provides information about the chemical environment of each nucleus.[15]

Methodology:

-

Sample Preparation:

-

Data Acquisition:

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Causality: The use of a deuterated solvent is essential to avoid large solvent signals that would overwhelm the analyte signals. Shimming the magnetic field is critical for obtaining high-resolution spectra with sharp peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[20][21] While a specific IR spectrum for this compound is not provided, the expected characteristic absorptions can be predicted based on its structure and data from related compounds like isatoic anhydride.[22]

Expected Characteristic IR Absorptions:

-

N-H Stretch: A broad peak in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (Aromatic and Methyl): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).

-

C=O Stretch (Anhydride): Two strong absorption bands are expected for the cyclic anhydride carbonyl groups, typically in the regions of 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Principle: The sample is deposited as a thin film on an IR-transparent salt plate, and the absorption of infrared radiation is measured.[23]

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a volatile organic solvent (e.g., acetone or methylene chloride).[23]

-

Film Deposition: A drop of the solution is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[23]

-

Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plate is typically acquired first and subtracted from the sample spectrum.[20]

Causality: The use of salt plates is necessary because they are transparent to infrared radiation in the mid-IR region.[24] Preparing a thin film minimizes light scattering and ensures that the absorption is not too intense, allowing for a well-resolved spectrum.

Figure 2: Workflow for IR Spectroscopy (Thin Solid Film Method).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[25][26][27] It provides information about the molecular weight and elemental composition of a compound.

Predicted mass spectrometry data for this compound indicates a monoisotopic mass of 177.04259 Da.[3] The predicted m/z for the protonated molecule [M+H]⁺ is 178.04987.[3]

Principle: The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their m/z ratio and detected.[28][29]

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized under high vacuum.[28]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons, which knocks an electron off a molecule to form a molecular ion (a radical cation, M⁺•).[28][29]

-

Fragmentation: The molecular ion, being high in energy, often fragments into smaller, more stable ions and neutral fragments.

-

Acceleration: The positively charged ions are accelerated by an electric field.[26]

-

Deflection: The accelerated ions enter a magnetic field, which deflects them in a curved path. The degree of deflection depends on the m/z ratio; lighter ions are deflected more than heavier ions.[26]

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[28]

Causality: The high vacuum environment is essential to prevent ions from colliding with other molecules. The fragmentation pattern is often characteristic of the molecule's structure and can be used for structural elucidation.

Chemical Properties

pKa

The pKa value is a measure of the acidity of a compound. There is no specific experimentally determined pKa value for this compound in the available literature. The N-H proton is expected to be weakly acidic.

Stability

Isatoic anhydrides are susceptible to hydrolysis, which opens the heterocyclic ring to form the corresponding anthranilic acid derivative and release carbon dioxide.[30] Therefore, this compound should be protected from moisture to prevent degradation. Stability studies are crucial in drug development to establish a product's shelf-life and storage conditions.[18] Such studies would typically involve exposing the compound to various conditions of temperature, humidity, and light over time and monitoring its purity and degradation products by HPLC.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-methylisatoic anhydride (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 4. 5-Methylisatoic anhydride | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. athabascau.ca [athabascau.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 63480-11-5 CAS MSDS (4-METHYL-ISATOIC ANHYDRIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. pennwest.edu [pennwest.edu]

- 11. byjus.com [byjus.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.latech.edu [chem.latech.edu]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. tcichemicals.com [tcichemicals.com]

- 18. books.rsc.org [books.rsc.org]

- 19. chem.uiowa.edu [chem.uiowa.edu]

- 20. byjus.com [byjus.com]

- 21. uanlch.vscht.cz [uanlch.vscht.cz]

- 22. Isatoic Anhydride(118-48-9) IR Spectrum [m.chemicalbook.com]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 25. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 26. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 27. fiveable.me [fiveable.me]

- 28. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 29. Mass Spectrometry [www2.chemistry.msu.edu]

- 30. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione CAS number and structure

An In-depth Technical Guide to 5-Methylisatoic Anhydride: A Key Intermediate in Modern Synthesis

Introduction

5-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione, more commonly known in the scientific community as 5-Methylisatoic Anhydride, is a heterocyclic organic compound derived from anthranilic acid. As a member of the isatoic anhydride family, it serves as a highly versatile and valuable building block in organic synthesis. Its unique reactivity profile, characterized by a stable, storable structure that readily undergoes ring-opening reactions with a variety of nucleophiles, has positioned it as a critical intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and handling protocols for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Correctly identifying the molecule is the first step in any scientific endeavor. 5-Methylisatoic Anhydride is structurally an anhydride of an N-carboxyanthranilic acid derivative. The methyl group at the 5-position of the benzoxazine ring distinguishes it from the parent isatoic anhydride, subtly influencing its solubility and reactivity.

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 4692-99-3 | [3] |

| Molecular Formula | C₉H₇NO₃ | [3] |

| Molecular Weight | 177.16 g/mol | [3] |

| IUPAC Name | 5-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Common Synonyms | 5-Methylisatoic Anhydride, 6-Methyl-1H-3,1-benzoxazine-2,4-dione | [4] |

| Appearance | Solid, powder or chunks | [5] |

| Melting Point | >236 °C (with decomposition) | [6] |

| SMILES | CC1=CC2=C(C=C1)NC(=O)OC2=O | [4] |

| InChI Key | IIXZSGIPOINDJO-UHFFFAOYSA-N | [4] |

Synthesis and Mechanism

The synthesis of isatoic anhydrides generally involves the cyclization of a corresponding anthranilic acid derivative. A robust and common method is the reaction of the parent anthranilic acid with phosgene or a phosgene equivalent, such as triphosgene.[2][7]

Causality in Synthesis:

The choice of a phosgene-based reagent is critical. Phosgene acts as a carbonylating agent, effectively bridging the amino group and the carboxylic acid of the anthranilic acid precursor to form the six-membered heterocyclic ring. Triphosgene is often preferred in modern laboratory settings over phosgene gas due to its solid state, which makes it significantly safer and easier to handle, while still generating phosgene in situ. The reaction is typically performed in an inert aprotic solvent, like dichloromethane or toluene, to prevent hydrolysis of the reagents and the final product.[7]

General Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 5-Methylisatoic Anhydride.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established methods for analogous compounds.[7]

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend 2-amino-6-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the suspension to 0-5 °C using an ice bath. Rationale: This is an exothermic reaction, and low temperature helps control the reaction rate and minimize side products.

-

Reagent Addition: Slowly add a solution of triphosgene (approx. 0.4 eq) in anhydrous DCM to the cooled suspension over 30-60 minutes. Maintain the internal temperature below 10 °C. Rationale: Slow addition is crucial for safety and selectivity, preventing a rapid exotherm and decomposition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LCMS until the starting material is consumed.

-

Quenching & Workup: Carefully pour the reaction mixture into cold water to quench any unreacted triphosgene. Separate the organic layer.

-

Purification: Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The resulting crude solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 5-methylisatoic anhydride.

Reactivity Profile: The Masked Isocyanate

The synthetic utility of 5-methylisatoic anhydride stems from its predictable reactivity with nucleophiles. The molecule can be considered a "masked isocyanate," as its reaction with nucleophiles results in the formation of products that would be expected from the corresponding isocyanate, but with the significant advantage of being a more stable and less hazardous starting material.[8]

The reaction proceeds via nucleophilic acyl substitution, typically at the more electrophilic C4 carbonyl (the one adjacent to the ester oxygen).[8][9] The attacking nucleophile opens the anhydride ring, forming a transient carbamic acid intermediate which readily decarboxylates (loses CO₂) to yield the final product.[2][10]

General Reactivity Diagram

Caption: Reactivity of 5-Methylisatoic Anhydride with common nucleophiles.

Applications in Drug Development and Research

The predictable reactivity of isatoic anhydrides makes them invaluable in constructing molecular scaffolds of pharmaceutical interest.

-

Heterocyclic Synthesis: They are key precursors for synthesizing quinazolinones and benzodiazepines, privileged structures in medicinal chemistry found in drugs with hypnotic, sedative, and anticonvulsant properties.[2]

-

Combinatorial Chemistry: The reaction with amines is particularly robust, allowing for the rapid generation of large libraries of N-substituted anthranilamides. These libraries can be screened for biological activity, accelerating the hit-to-lead process in drug discovery.

-

Agrochemicals: The related N-methylisatoic anhydride is a known intermediate in the synthesis of the herbicide bentazone, highlighting the broader utility of this chemical class in agrochemical development.[7]

-

Biochemical Probes: N-methylisatoic anhydride (NMIA), a closely related analog, is widely used in a technique called SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) to probe RNA secondary structures.[5] This demonstrates the potential for developing specialized research tools from this core scaffold.

Safety and Handling

As with any laboratory chemical, proper handling of 5-methylisatoic anhydride is essential. Safety data for closely related compounds provides a strong basis for its handling protocols.[11][12]

-

Hazards Identification:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[14]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry place.[11] The compound is sensitive to moisture and will hydrolyze upon contact with water.[11][15]

-

Conclusion

5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione is more than just a chemical compound; it is an enabling tool for innovation in chemistry. Its stability, coupled with a predictable and high-yielding reactivity profile, makes it an ideal intermediate for constructing complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties and reactivity is key to unlocking its full potential in creating novel and impactful chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - 5-methylisatoic anhydride (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. N-methylisatoic anhydride | 10328-92-4 [chemicalbook.com]

- 6. US4316020A - Preparation of isatoic anhydrides - Google Patents [patents.google.com]

- 7. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]

- 8. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. myttex.net [myttex.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 4H-3,1-Benzoxazine-2,4(1H)-dione(118-48-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. N-Methylisatoic anhydride | C9H7NO3 | CID 25160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. labproinc.com [labproinc.com]

The Ascendant Therapeutic Potential of 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione Derivatives: A Technical Guide for Drug Discovery

Abstract

The quest for novel therapeutic agents has led researchers to explore a diverse array of chemical scaffolds. Among these, the benzoxazinone core, and specifically its 5-methyl substituted derivatives, has emerged as a promising platform for the development of new drugs. This technical guide provides an in-depth exploration of the biological activities of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide aims to be a comprehensive resource, amalgamating current knowledge and providing a forward-looking perspective on the potential of this versatile chemical entity.

Introduction: The Benzoxazinone Scaffold - A Privileged Structure in Medicinal Chemistry

Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities.[1][2] The inherent structural features of the benzoxazinone ring system, including its planarity and ability to participate in various non-covalent interactions, make it an ideal scaffold for the design of potent and selective therapeutic agents.[2] The introduction of a methyl group at the 5-position of the 2H-3,1-benzoxazin-2,4(1H)-dione core can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.

The primary synthetic precursor for these derivatives is 5-methylisatoic anhydride, a readily available and versatile starting material.[3][4] The reactivity of the anhydride allows for the introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for biological screening.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences with 5-methylisatoic anhydride. The anhydride ring is susceptible to nucleophilic attack, providing a convenient handle for derivatization.

General Synthetic Protocol:

A common synthetic route involves the reaction of 5-methylisatoic anhydride with various nucleophiles, such as amines or hydrazides, leading to the opening of the anhydride ring and the formation of an intermediate, which can then be cyclized to the desired benzoxazinone derivative. For instance, the reaction with N-phthaloylglycine followed by cyclization using an agent like cyanuric chloride can yield specific derivatives.[5]

Experimental Protocol: Synthesis of a this compound Derivative

-

Reaction Setup: In a round-bottom flask, dissolve 5-methylisatoic anhydride (1 equivalent) in a suitable anhydrous solvent (e.g., chloroform, toluene).

-

Nucleophilic Addition: Add the desired nucleophile (e.g., a primary amine or hydrazine, 1.1 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Cyclization: Upon completion of the initial reaction, add a cyclizing agent (e.g., acetic anhydride, thionyl chloride) to promote the formation of the benzoxazinone ring.

-

Work-up and Purification: After the reaction is complete, quench the reaction mixture, extract the product with an organic solvent, and purify it using column chromatography or recrystallization.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Anticancer Activity: Targeting the Engines of Malignancy

Benzoxazinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6][7][8]

Mechanism of Action

Several studies have elucidated the anticancer mechanisms of benzoxazinone derivatives, which include:

-

Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells by activating key apoptotic proteins like p53 and caspases.[9]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[9]

-

Enzyme Inhibition: Benzoxazinones can inhibit the activity of crucial enzymes involved in cancer progression, such as DNA topoisomerases.[9]

-

Targeting G-quadruplex DNA: Some derivatives have been found to stabilize G-quadruplex structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression.[10]

Structure-Activity Relationship (SAR)

The anticancer activity of benzoxazinone derivatives is highly dependent on the nature and position of the substituents. For instance, the presence of a free amino group has been identified as a common feature in several active derivatives.[9] Further SAR studies are crucial to optimize the potency and selectivity of these compounds.

In Vitro Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Paeonol-benzoxazinone-triazole conjugate | NCI-H1299 (Lung Cancer) | 13.36 | [11] |

| Paeonol-benzoxazinone-triazole conjugate | HeLa (Cervical Cancer) | 19.73 | [11] |

| 2H-benzo[b][10][12]oxazin-3(4H)-one-triazole conjugate 14b | A549 (Lung Cancer) | 7.59 | [6][7] |

| 2H-benzo[b][10][12]oxazin-3(4H)-one-triazole conjugate 14c | A549 (Lung Cancer) | 18.52 | [6][7] |

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Benzoxazinone derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[1][13]

Mechanism of Action

The precise antimicrobial mechanism of benzoxazinones is still under investigation, but it is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The 1,4-benzoxazin-3-one backbone is considered a potential scaffold for designing new antimicrobial compounds.[13]

In Vitro Antimicrobial Activity Data

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Synthetic 1,4-benzoxazin-3-one derivative | Candida albicans | 6.25 | [13] |

| Synthetic 1,4-benzoxazin-3-one derivative | Staphylococcus aureus | 16 | [13] |

| Synthetic 1,4-benzoxazin-3-one derivative | Escherichia coli | 16 | [13] |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 7) | Various Bacteria | 43.3–86.7 (µM) | [14] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at the appropriate temperature and time for the test microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Benzoxazinone derivatives have shown promise as anti-inflammatory agents.[15][16]

Mechanism of Action

The anti-inflammatory effects of benzoxazinone derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines. Some derivatives have been shown to act by activating the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[16]

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on:

-

Expansion of Chemical Libraries: Synthesizing a broader range of derivatives to explore the structure-activity relationships more comprehensively.

-

Elucidation of Mechanisms of Action: Conducting detailed mechanistic studies to identify the specific molecular targets of these compounds.

-

In Vivo Efficacy and Safety Studies: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

-

Optimization of Pharmacokinetic Properties: Modifying the chemical structure to improve drug-like properties such as solubility, stability, and bioavailability.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective treatments for a wide range of diseases.

References

- 1. ikm.org.my [ikm.org.my]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - 5-methylisatoic anhydride (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Introduction

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, also known as 5-methylisatoic anhydride, is a valuable heterocyclic compound and a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its utility stems from the reactive anhydride functionality, which allows for facile ring-opening reactions with various nucleophiles. For researchers, scientists, and drug development professionals, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide emphasizes the "why" behind the data, offering insights into the causal relationships between molecular structure and spectral features, thereby ensuring a robust and reliable characterization of this important synthetic building block.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 6-methyl-1H-3,1-benzoxazine-2,4-dione, is characterized by a bicyclic system comprising a benzene ring fused to a dione-containing heterocyclic ring. The methyl group at the 5-position (or 6-position by IUPAC nomenclature) is a key feature influencing its electronic environment and, consequently, its spectroscopic signatures.

// Atom nodes N1 [label="N1", pos="0,0.5!"]; C2 [label="C2", pos="-1.2,0.5!"]; O3 [label="O3", pos="-1.8,-0.5!"]; C4 [label="C4", pos="-0.8,-1.2!"]; C4a [label="C4a", pos="0.3,-0.5!"]; C5 [label="C5", pos="1.5,-0.8!"]; C6 [label="C6", pos="2.2,0!"]; C7 [label="C7", pos="1.5,0.8!"]; C8 [label="C8", pos="0.3,1.2!"]; C8a [label="C8a", pos="-0.3,1.2!"]; // This is an incorrect representation, C8a is the same as N1-C8 bond O2 [label="O", pos="-1.8,1.2!"]; O4 [label="O", pos="-1,-2!"]; C_Me [label="C", pos="3.2,0!"]; H_Me1 [label="H", pos="3.5,0.5!"]; H_Me2 [label="H", pos="3.5,-0.5!"]; H_Me3 [label="H", pos="3.8,0!"]; H_N [label="H", pos="0,0.8!"]; H5 [label="H", pos="1.8,-1.3!"]; H7 [label="H", pos="1.8,1.3!"]; H8 [label="H", pos="-0.2,1.7!"];

// Bonds N1 -- C2; C2 -- O3; O3 -- C4; C4 -- C4a; C4a -- N1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8a; C8a -- N1; C2 -- O2 [style=double]; C4 -- O4 [style=double]; C5 -- H5; C6 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C7 -- H7; C8a -- H8; N1 -- H_N;

// Aromatic ring representation edge [style=invis]; C4a -- C5 -- C6 -- C7 -- C8a -- C4a; }

Caption: Molecular Structure of this compound¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the N-H proton, and the methyl protons.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | N1-H |

| ~7.8 - 7.9 | d | 1H | H7 |

| ~7.1 - 7.2 | d | 1H | H5 |

| ~7.0 - 7.1 | s | 1H | H8 |

| ~2.3 - 2.4 | s | 3H | C6-CH₃ |

Interpretation and Rationale:

-

N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet at a downfield chemical shift (δ 11.0-12.0 ppm). This is due to its acidic nature and the potential for hydrogen bonding with the solvent or other molecules. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

-

Aromatic Protons: The three protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system.

-

H7: This proton is ortho to the electron-withdrawing carbonyl group and is expected to be the most deshielded of the aromatic protons, appearing as a doublet.

-

H5: This proton is ortho to the methyl group and will also appear as a doublet, likely at a slightly more upfield position compared to H7.

-

H8: This proton is situated between the nitrogen and the methyl-substituted carbon and is expected to appear as a singlet or a narrowly split doublet.

-

-

Methyl Protons: The three protons of the methyl group are chemically equivalent and will therefore appear as a sharp singlet at a characteristic upfield chemical shift (δ 2.3-2.4 ppm).

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The expected ¹³C NMR spectrum of this compound will show distinct signals for each of the nine carbon atoms in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~163 - 165 | C4 (C=O) |

| ~148 - 150 | C2 (C=O) |

| ~140 - 142 | C8a |

| ~138 - 140 | C6 |

| ~135 - 137 | C7 |

| ~125 - 127 | C5 |

| ~116 - 118 | C8 |

| ~114 - 116 | C4a |

| ~20 - 22 | C6-CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbons: The two carbonyl carbons (C2 and C4) are expected to be the most downfield signals in the spectrum due to the strong deshielding effect of the attached oxygen atoms. The anhydride carbonyl (C4) is typically slightly more downfield than the carbamate carbonyl (C2).

-

Aromatic Carbons: The six aromatic carbons will appear in the region of δ 110-145 ppm. The carbons attached to heteroatoms (C8a and C4a) will be at the downfield end of this range. The methyl-substituted carbon (C6) will also be downfield. The remaining aromatic carbons (C5, C7, and C8) will have chemical shifts determined by the combined electronic effects of the substituents.

-

Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift (δ 20-22 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl groups and the N-H bond.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Medium, Broad | N-H Stretch |

| ~1775 - 1755 | Strong | Asymmetric C=O Stretch (Anhydride) |

| ~1730 - 1710 | Strong | Symmetric C=O Stretch (Anhydride) |

| ~1610 - 1590 | Medium | C=C Aromatic Stretch |

| ~1250 - 1200 | Strong | C-O Stretch |

Interpretation and Rationale:

-

N-H Stretch: A broad absorption in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration, with the broadening due to hydrogen bonding.

-

Carbonyl Stretches: The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands of the cyclic anhydride. Cyclic anhydrides typically show two C=O stretching bands due to symmetric and asymmetric stretching modes.[1] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch.[1]

-

Aromatic C=C Stretch: Medium intensity bands in the 1610-1590 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretch: A strong absorption band in the 1250-1200 cm⁻¹ region is expected for the C-O stretching vibration of the anhydride functionality.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular formula of this compound is C₉H₇NO₃, with a molecular weight of 177.16 g/mol .[2]

Expected Mass Spectrometry Data:

| m/z | Possible Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 133 | [M - CO₂]⁺ |

| 105 | [M - CO₂ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation of Fragmentation Pattern:

The fragmentation of this compound upon electron impact ionization is expected to proceed through characteristic pathways for isatoic anhydrides.

M [label="[C₉H₇NO₃]⁺˙\nm/z = 177", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₈H₇NO]⁺˙\nm/z = 133"]; F2 [label="[C₇H₇N]⁺˙\nm/z = 105"]; F3 [label="[C₆H₅]⁺\nm/z = 77"];

M -> F1 [label="- CO₂"]; F1 -> F2 [label="- CO"]; F2 -> F3 [label="- HCN"]; }

Caption: Proposed Mass Spectrometry Fragmentation Pathway-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a clear molecular ion peak at m/z = 177, corresponding to the intact molecule with one electron removed.

-

Loss of Carbon Dioxide ([M - CO₂]⁺): A primary fragmentation pathway for isatoic anhydrides is the loss of a molecule of carbon dioxide (CO₂) from the anhydride moiety. This would result in a fragment ion at m/z = 133.

-

Loss of Carbon Monoxide ([M - CO₂ - CO]⁺): The fragment at m/z = 133 can further lose a molecule of carbon monoxide (CO), leading to a fragment at m/z = 105.

-

Formation of Phenyl Cation ([C₆H₅]⁺): Subsequent fragmentation of the m/z = 105 ion, likely through the loss of HCN, could lead to the formation of a phenyl-type cation, though the peak at m/z = 77 corresponding to the unsubstituted phenyl cation might be less prominent due to the methyl group.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

1. NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0-200 ppm.

-

2. IR Spectroscopy Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

3. Mass Spectrometry Protocol:

-

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Acquisition:

-

Use a standard EI energy of 70 eV.

-

Scan a mass range of m/z 40-300 to ensure detection of the molecular ion and significant fragments.

-

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The interplay of the aromatic ring, the methyl substituent, and the heterocyclic dione functionality gives rise to a unique set of spectral data. By understanding the principles behind the chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently identify and assess the purity of this versatile synthetic intermediate, thereby facilitating its application in the development of novel chemical entities.

References

An In-depth Technical Guide to the Formation of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

This guide provides a comprehensive overview of the synthetic pathway and reaction mechanism for the formation of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Benzoxazinedione Core

The 2H-3,1-benzoxazin-2,4(1H)-dione ring system, commonly known as isatoic anhydride, is a privileged structure in organic synthesis. Its unique chemical reactivity makes it a versatile precursor for a wide array of more complex heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically active agents.[1][2] The methyl-substituted analog, this compound, serves as a crucial intermediate in the synthesis of targeted therapeutic molecules. Understanding its formation is paramount for the efficient and controlled synthesis of novel drug candidates.

Primary Synthetic Route: Phosgenation of 2-amino-5-methylbenzoic Acid

The most prevalent and industrially scalable method for the synthesis of this compound involves the cyclization of 2-amino-5-methylbenzoic acid using phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[3][4][5] This reaction proceeds through a series of well-defined steps, culminating in the formation of the desired heterocyclic dione.

Causality Behind Experimental Choices

The choice of a phosgene-based reagent is dictated by its ability to act as a carbonylating agent, effectively bridging the amino and carboxylic acid functionalities of the anthranilic acid precursor. The reaction is typically carried out in an inert solvent to prevent side reactions. The use of a hydrogen chloride scavenger, such as a tertiary amine, can be employed to drive the reaction to completion, although the reaction can also be performed under acidic conditions where the amine is present as its hydrochloride salt.[4] Triphosgene is often preferred in a laboratory setting due to its solid nature, which makes it safer and easier to handle compared to gaseous phosgene.[3][6]

Detailed Reaction Mechanism

The formation of this compound from 2-amino-5-methylbenzoic acid and phosgene is a multi-step process. The following is a detailed, step-by-step mechanistic description:

Step 1: Nucleophilic Attack by the Amine. The reaction initiates with the nucleophilic attack of the amino group of 2-amino-5-methylbenzoic acid on the electrophilic carbonyl carbon of phosgene. This results in the formation of a tetrahedral intermediate.

Step 2: Elimination of Chloride and Formation of an Isocyanate. The tetrahedral intermediate collapses, leading to the elimination of a chloride ion and the formation of a protonated N-carbonyl chloride (carbamoyl chloride). Subsequent deprotonation, either by a solvent molecule or a base, yields an isocyanate intermediate.

Step 3: Intramolecular Cyclization. The carboxylic acid moiety of the isocyanate intermediate then participates in an intramolecular nucleophilic attack on the isocyanate carbon. This cyclization step forms a six-membered ring, generating a new tetrahedral intermediate.

Step 4: Proton Transfer and Elimination of HCl. A proton transfer from the carboxylic acid oxygen to the nitrogen atom occurs. The resulting intermediate then eliminates a molecule of hydrogen chloride to afford the final product, this compound.

Visualization of the Reaction Mechanism

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a 2H-3,1-benzoxazin-2,4(1H)-dione from the corresponding anthranilic acid, adapted from established procedures.[4]

Materials:

-

2-amino-5-methylbenzoic acid

-

Phosgene (or a solution in an inert solvent, or triphosgene)

-

Concentrated Hydrochloric Acid

-

Water

-

Dioxane (for cleaning)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube with a sintered glass tip

-

Thermometer

-

Reflux condenser

-

Gas scrubber (containing ammonium hydroxide)

-

Büchner funnel and filter flask

Procedure:

-

Preparation of the Starting Material Solution: In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a thermometer, dissolve 2-amino-5-methylbenzoic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

-

Phosgenation: Cool the solution and begin bubbling phosgene gas through the stirred solution via the sintered glass tip. The rate of phosgene addition should be controlled to maintain the reaction temperature below 50°C.

-

Precipitation and Isolation: The product, this compound, will precipitate out of the solution as the reaction proceeds. Continue the addition of phosgene until the absorption rate significantly decreases.

-

Work-up: Stop the phosgene flow and purge the apparatus with an inert gas to remove any residual phosgene. Collect the precipitated product by vacuum filtration on a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold water to remove any unreacted starting materials and salts. Dry the product under vacuum to obtain the purified this compound.

Safety Precautions: Phosgene is an extremely toxic gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment. A gas scrubber should be used to neutralize any unreacted phosgene.

Quantitative Data

The yield of 2H-3,1-benzoxazin-2,4(1H)-diones can vary depending on the specific substrate and reaction conditions. Below is a table summarizing reported yields for the synthesis of isatoic anhydride and related compounds.

| Starting Material | Reagent | Yield (%) | Reference |

| Anthranilic Acid | Phosgene | 75-80 | Organic Syntheses[4] |

| Cbz-2-aminobenzoic acids | Thionyl Chloride | 65-80 | RSC Advances[1] |

| 2,6-dinitrobenzoic acid (multi-step) | - | 46 (overall) | Journal of Labelled Compounds and Radiopharmaceuticals[7] |

| 3-nitro phthalimide | Clorox, NaOH | 88 | Patent PCT2011098386[8] |

Alternative Synthetic Strategies

While phosgenation is a common method, other synthetic routes to 2H-3,1-benzoxazin-2,4(1H)-diones exist. For instance, the oxidation of isatins (1H-indole-2,3-diones) with hydrogen peroxide in an acidic medium provides an alternative pathway.[9] Additionally, the use of other carbonylating agents, such as N,N'-carbonyldiimidazole (CDI), can also effect the cyclization of anthranilic acids.

References

- 1. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]

- 9. US4316020A - Preparation of isatoic anhydrides - Google Patents [patents.google.com]

discovery and history of isatoic anhydride derivatives

An In-Depth Technical Guide to the Discovery and History of Isatoic Anhydride Derivatives

Authored by Gemini, Senior Application Scientist

Foreword: The Unassuming Power of a Heterocycle

In the vast landscape of organic chemistry, certain molecular scaffolds distinguish themselves not by their complexity, but by their profound versatility. Isatoic anhydride, or 2H-3,1-benzoxazine-2,4(1H)-dione, is a paramount example of such a scaffold. Though structurally unassuming, this heterocyclic compound has served as a cornerstone in the synthesis of a remarkable array of molecules, from blockbuster pharmaceuticals to industrial polymers. Its unique reactivity, stemming from the two electrophilic carbonyl centers, allows it to act as a potent building block, readily undergoing ring-opening reactions with a host of nucleophiles. This guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic utility of isatoic anhydride and its derivatives, offering researchers and drug development professionals a detailed perspective on this indispensable chemical entity.

Part 1: The Genesis of Isatoic Anhydride: Discovery and Early Synthesis

The story of isatoic anhydride begins with its parent, anthranilic acid (2-aminobenzoic acid). The challenge for early chemists was to effectively cyclize this bifunctional molecule. The most direct and enduring method, established in the late 19th and early 20th centuries, involved the reaction of anthranilic acid with phosgene (COCl₂), a highly reactive and toxic gas.[1][2] This reaction proceeds by the formation of an intermediate N-carboxyanhydride, which rapidly cyclizes to form the stable six-membered heterocyclic ring of isatoic anhydride.

An early alternative preparation involved the prolonged refluxing of anthranilic acid with ethyl chlorocarbonate, though this method was often complicated by the formation of ester byproducts.[1] However, the phosgene-based route, particularly a patented procedure involving the reaction of phosgene with a solution of anthranilic acid hydrochloride, became the benchmark for its efficiency.[1] This foundational method, refined over the years, laid the groundwork for the large-scale production and subsequent exploration of isatoic anhydride's chemical potential.

Diagram 1: The Classical Phosgene Synthesis

Below is a workflow illustrating the seminal synthesis of isatoic anhydride from anthranilic acid.

Caption: Workflow of Isatoic Anhydride synthesis via the phosgene route.

Part 2: The Evolution of Synthetic Strategies

While effective, the reliance on the hazardous phosgene prompted chemists to explore safer and more versatile synthetic routes. This led to the development of several alternative methodologies, broadening the accessibility and structural diversity of isatoic anhydride derivatives.

From Phthalic Acid Derivatives: A Tale of Rearrangement

A clever and indirect approach begins not with anthranilic acid, but with the more readily available phthalic acid and its derivatives.[3][4] This multi-step synthesis involves:

-

Anhydride Formation: Thermal dehydration of phthalic acid to phthalic anhydride.

-

Imide Formation: Reaction of phthalic anhydride with urea or ammonia to form phthalimide.

-

Oxidative Rearrangement: Treatment of phthalimide with an oxidizing agent like sodium hypochlorite (in a variation of the Hofmann rearrangement), which induces a rearrangement to yield isatoic anhydride.[4]

This pathway, while longer, avoids the use of phosgene and allows for the synthesis of substituted isatoic anhydrides from corresponding substituted phthalic acids.

Diagram 2: Synthesis from Phthalic Anhydride

Caption: Synthetic pathway to Isatoic Anhydride from Phthalic Anhydride.

The Oxidation of Isatins

Another important route involves the oxidation of isatins (1H-indole-2,3-diones).[5] Early methods employed harsh oxidants like chromic acid.[6] However, significant advancements have led to greener and more selective methods. A notable modern process utilizes hydrogen peroxide in an acidic medium, offering a more environmentally benign and economical alternative that avoids toxic heavy metals.[5][6] This method is particularly valuable for preparing N-substituted isatoic anhydrides from the corresponding N-substituted isatins.

Modern Catalytic Approaches

The advent of transition-metal catalysis introduced elegant solutions for isatoic anhydride synthesis. Palladium-catalyzed carbonylation reactions, for instance, can construct the heterocyclic core from simple starting materials like substituted anilines or o-iodoanilines using carbon monoxide as the carbonyl source.[7] These methods often proceed under mild conditions and exhibit high functional group tolerance, representing the cutting edge of synthetic efficiency.

Summary of Key Synthetic Routes

| Method | Starting Material(s) | Key Reagent(s) | Advantages | Disadvantages |

| Classical Route | Anthranilic Acid | Phosgene (COCl₂) | High yield, well-established | Highly toxic reagent |

| Phthalimide Route | Phthalic Anhydride, Urea | Sodium Hypochlorite | Avoids phosgene | Multi-step, potential for byproducts |

| Isatin Oxidation | Isatin | H₂O₂, Acid | Green, avoids heavy metals | Starting isatins can be complex to synthesize |

| Pd-Catalyzed Carbonylation | o-Iodoanilines | CO, Pd Catalyst | Mild conditions, high efficiency | Catalyst cost, CO handling |

| Phosgene Alternative | Anthranilic Acid | Triphosgene | Solid reagent, safer handling | Still releases phosgene in situ |

Part 3: The Prolific Progeny: Key Derivatives and Their Impact

The true significance of isatoic anhydride lies in its role as a precursor to a vast range of biologically and industrially important molecules. Its reaction with nucleophiles typically proceeds via an initial acylation at the more reactive C4 carbonyl, followed by ring-opening and decarboxylation to release CO₂.[2]

The Rise of the Quinazolinones: From Sedatives to Modern Medicine

Perhaps the most historically significant application of isatoic anhydride is in the synthesis of 4-quinazolinone-based pharmaceuticals.[2] The reaction of isatoic anhydride with an appropriate amine and a one-carbon component forms the quinazolinone core. This chemistry was famously used to produce methaqualone, a sedative-hypnotic drug that gained notoriety in the mid-20th century.[2] Beyond this, the scaffold is central to a variety of other drugs, including the anti-allergic agent tranilast and the antipsychotic cloperidone.[2]

A Gateway to Quinolines: The Coppola Synthesis

While the Friedländer synthesis, reported in 1882 by Paul Friedländer, is a classic method for producing quinolines from 2-aminobenzaldehydes and ketones, isatoic anhydride provides an alternative and powerful entry point.[8][9] In the 1980s, Gary M. Coppola developed a method where isatoic anhydride reacts with ketone enolates.[10] This reaction, followed by an intramolecular cyclization and dehydration, efficiently yields 4-hydroxyquinoline derivatives. This strategy has proven highly effective and has been adapted for the synthesis of complex molecules, including investigational HIV-1 integrase inhibitors.[10]

Diagram 3: General Reactivity of Isatoic Anhydride

Caption: Nucleophilic ring-opening reactions of Isatoic Anhydride.

Industrial Applications

Beyond pharmaceuticals, isatoic anhydride has found a niche in materials science. Its propensity to release carbon dioxide upon reaction is exploited in the polymer industry, where it is used as a chemical blowing agent to create foams.[2] Furthermore, its derivatives are used in the synthesis of dyes, pigments, and agrochemicals.[11][12]

Part 4: Key Experimental Protocols

To provide actionable insights, this section details foundational experimental procedures derived from trusted sources.

Protocol 1: Synthesis of Isatoic Anhydride from Anthranilic Acid

(Adapted from Organic Syntheses, based on the phosgene method)[1]

WARNING: This procedure involves phosgene, a highly toxic gas, and must be performed in a certified chemical fume hood with appropriate safety precautions and monitoring.

-

Preparation: Dissolve 137 g (1.0 mole) of anthranilic acid in a mixture of 1 L of water and 126 mL of concentrated hydrochloric acid with gentle warming.

-

Apparatus: Transfer the solution to a 2-L three-necked flask equipped with a mechanical stirrer, a gas inlet tube with a sintered-glass tip, and a gas outlet connected to an ammonia scrubber.

-

Phosgene Introduction: With vigorous stirring, introduce a steady stream of phosgene gas into the solution. The product, isatoic anhydride, will begin to precipitate.

-

Temperature Control: Monitor the reaction temperature and maintain it below 50°C by adjusting the rate of phosgene addition.

-

Reaction Completion: Continue the phosgene addition for 2-4 hours, or until the rate of gas absorption significantly decreases.

-

Isolation: Purge the excess phosgene with a stream of air. Collect the precipitated solid by filtration on a Büchner funnel.

-

Washing: Wash the crude product with three 500-mL portions of cold water.

-

Drying & Yield: Dry the product at 100°C. The expected yield is 118–123 g (72–75%). The product can be further purified by recrystallization from 95% ethanol.

Protocol 2: Synthesis of a 4-Hydroxyquinoline Derivative

(Adapted from the modified Coppola Synthesis)[10]

-

Enolate Formation: In a reaction vessel, add the substituted isatoic anhydride (1.0 equiv) and ethyl acetoacetate (1.2 equiv) to N,N-dimethylacetamide (DMA).

-

Base Addition: Add solid sodium hydroxide (1.0 equiv) to the mixture.

-

Reaction: Heat the reaction mixture to 100-120°C and stir until the starting material is consumed (monitor by TLC or LC-MS). The reaction involves the initial ring-opening and decarboxylation, followed by intramolecular cyclocondensation.

-

Workup: Cool the reaction mixture and pour it into ice water.

-

Acidification: Acidify the aqueous mixture with a suitable acid (e.g., HCl) to precipitate the quinoline product.

-

Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Conclusion and Future Outlook

From its initial synthesis using hazardous reagents to modern, elegant catalytic methods, the history of isatoic anhydride is a microcosm of the evolution of organic chemistry itself. It remains a molecule of immense practical importance, bridging the gap between simple starting materials and complex, high-value heterocyclic structures. The ongoing development of novel derivatives, such as water-soluble variants for bioconjugation, ensures that the legacy of isatoic anhydride will continue to expand.[13] For researchers in drug discovery and materials science, a deep understanding of the chemistry of this versatile scaffold is not just a lesson in history, but a tool for future innovation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - isatoic anhydride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4316020A - Preparation of isatoic anhydrides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 12. CN104402840B - Synthesis process of isatoic anhydride - Google Patents [patents.google.com]

- 13. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]

5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione: A Versatile Precursor for Advanced Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione, commonly known as 5-methylisatoic anhydride, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structure, combining a cyclic anhydride with a masked amino group, renders it an exceptionally versatile precursor for constructing a wide array of nitrogen-containing heterocycles. This guide provides a comprehensive technical overview of 5-methylisatoic anhydride, detailing its synthesis, fundamental reactivity, and its strategic application in the synthesis of medicinally relevant scaffolds such as quinazolinones and benzodiazepines. By elucidating the mechanistic principles behind its transformations and providing field-proven experimental protocols, this document serves as an essential resource for researchers aiming to leverage this powerful synthon in drug discovery and development.

Introduction to a Privileged Synthon

In the landscape of medicinal chemistry, the efficient construction of complex molecular architectures is paramount. 5-Methylisatoic anhydride has emerged as a cornerstone synthon, valued for its stability as a solid and its predictable reactivity. It effectively serves as a precursor to 2-amino-5-methylbenzoic acid derivatives, releasing carbon dioxide as the sole byproduct in many of its characteristic reactions.[1] This clean reaction profile, coupled with its ability to participate in multi-component reactions, makes it an ideal starting material for generating molecular diversity. Its derivatives are key intermediates in the synthesis of numerous pharmaceutically important scaffolds, including anti-inflammatory agents, anti-tuberculosis agents, and 1,4-benzodiazepines.[2]

Physicochemical Properties and Synthesis

A thorough understanding of a precursor's properties is fundamental to its effective use in synthesis.

| Property | Value | Reference |

| IUPAC Name | 6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | [3] |

| Synonyms | 5-Methylisatoic anhydride | [4] |

| CAS Number | 4692-99-3 | [4] |

| Molecular Formula | C₉H₇NO₃ | [3][4] |

| Molecular Weight | 177.16 g/mol | [4] |

Synthetic Routes:

The most common laboratory and industrial preparations of isatoic anhydrides involve the cyclization of the corresponding anthranilic acid.[5] For 5-methylisatoic anhydride, the synthesis typically begins with 2-amino-5-methylbenzoic acid.

-

Phosgenation: The reaction of 2-amino-5-methylbenzoic acid with phosgene or a phosgene equivalent (e.g., triphosgene) is a well-established method for forming the benzoxazinedione ring system.[1] This method is highly efficient but requires careful handling of toxic reagents.

-

Carboxylation and Cyclization: An alternative route involves protecting the amine, for instance as a benzyloxycarbonyl (Cbz) group, followed by cyclization using a dehydrating agent like thionyl chloride (SOCl₂).[6] This two-step procedure offers a safer alternative to phosgenation.[6]

Core Reactivity: The Ring-Opening Principle

The synthetic utility of 5-methylisatoic anhydride is dominated by its susceptibility to nucleophilic attack at two distinct electrophilic carbonyl centers (C2 and C4). The reaction pathway is dictated by the nature of the nucleophile and the reaction conditions.

The most common transformation is the nucleophilic acyl substitution at the C4 carbonyl, leading to the opening of the heterocyclic ring. This process generates an intermediate N-carboxyanthranilate, which is unstable and readily undergoes decarboxylation to yield a 2-amino-5-methylbenzamide derivative. This reactivity effectively unmasks the latent 2-amino-5-methylbenzoyl moiety.

References

- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 3. PubChemLite - 5-methylisatoic anhydride (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione from anthranilic acid

Application Note & Protocol

Topic: Strategic Synthesis of 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione from Anthranilic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block, commencing from the readily available precursor, anthranilic acid. The synthesis is presented as a two-part strategic process: the initial regioselective methylation of anthranilic acid to form the key intermediate, 5-methylanthranilic acid, followed by its cyclization to the target N-carboxyanhydride, also known as 5-methylisatoic anhydride. This guide emphasizes the chemical rationale behind the chosen pathways, offers detailed, step-by-step laboratory protocols, and addresses the critical safety considerations required, particularly when handling hazardous reagents. The content is designed to provide researchers with a robust and reproducible methodology, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of 5-Methylisatoic Anhydride

Isatoic anhydrides are a class of bicyclic heterocyclic compounds that serve as versatile and highly reactive intermediates in organic synthesis.[1] Their unique structure allows them to act as precursors for a wide variety of more complex molecules, particularly nitrogen-containing heterocycles like quinazolinones, benzodiazepines, and quinolinones.[1][2] The title compound, this compound (5-methylisatoic anhydride), is of particular interest in medicinal chemistry and drug discovery. The methyl substituent provides a lipophilic handle that can influence pharmacokinetic properties and molecular interactions with biological targets. Derivatives of benzoxazinones have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] For instance, related benzoxazine-2,4-dione structures have been investigated as potent inhibitors of the mitogen-activated kinase kinase (MEK), a key component in cellular signaling pathways relevant to cancer and viral infections.[5]

This guide delineates a complete synthetic pathway starting from anthranilic acid, a fundamental and cost-effective starting material.[6]

Overall Synthetic Strategy

The direct methylation of anthranilic acid presents significant challenges. The presence of two functional groups with opposing electronic effects—the activating amino group (-NH₂) and the deactivating carboxylic acid group (-COOH)—complicates regioselective electrophilic substitution. Furthermore, the basic amino group can react with the Lewis acid catalyst required for Friedel-Crafts alkylation, effectively poisoning the catalyst.[7]

To circumvent these issues, a more controlled, multi-step approach is necessary. The strategy outlined here involves:

-

Protection of the reactive amino group.

-

Regioselective methylation at the position para to the protected amino group.

-

Deprotection to reveal the key intermediate, 5-methylanthranilic acid.

-

Cyclization of the intermediate to form the final product.